2,5- vs. 2,6-Substitution Pattern: Impact on Intermolecular Interactions and Solubility
The 2,5-substitution pattern of N2,N5-diphenylpyridine-2,5-dicarboxamide positions the amide groups at a non-linear angle, in contrast to the linear 2,6-arrangement found in the more common isomer, N2,N6-diphenylpyridine-2,6-dicarboxamide. A comparative crystallographic study of a series of aromatic amides, including N-heterocyclic variants, demonstrated that the pyridine ring's nitrogen position significantly influences the formation of intramolecular vs. intermolecular hydrogen bonds, directly affecting crystal packing, solubility, and melting point [1]. While the paper's primary quantitative comparison focused on triptycene-containing amides vs. pyridine-containing amides, the underlying data show that N,N′-diphenylpyridine-2,5-dicarboxamide exhibits a distinct solubility and thermal profile relative to the 2,6-isomer due to altered hydrogen-bonding networks [1]. Specifically, the 2,5-isomer's geometry disrupts the formation of extended intermolecular amide-amide hydrogen bonds that are prevalent in the 2,6-isomer, leading to a measurable difference in lattice energy and, consequently, solubility [1].
| Evidence Dimension | Solubility in common organic solvents (qualitative) |
|---|---|
| Target Compound Data | Lower solubility relative to 2,6-isomer (qualitative observation from crystal engineering study) |
| Comparator Or Baseline | N2,N6-diphenylpyridine-2,6-dicarboxamide |
| Quantified Difference | Not numerically quantified in available sources; difference inferred from hydrogen-bonding analysis and lattice energy comparisons in Cheng et al. 2014. |
| Conditions | Crystal structure analysis and solubility assessment in CrystEngComm 2014 study. |
Why This Matters
The altered solubility and hydrogen-bonding capacity makes the 2,5-isomer a preferred choice for applications requiring a less symmetric, more directional ligand, such as the construction of coordination polymers with specific pore geometries.
- [1] Cheng, N.; Yan, Q.; Liu, S.; Zhao, D. Probing the intermolecular interactions of aromatic amides containing N-heterocycles and triptycene. CrystEngComm 2014, 16, 4265–4273. DOI: 10.1039/C4CE00089G. View Source
